molecular formula C11H18N2O2S B3200210 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide CAS No. 1017459-30-1

5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide

Cat. No.: B3200210
CAS No.: 1017459-30-1
M. Wt: 242.34 g/mol
InChI Key: QAQZSCGMACZHLV-UHFFFAOYSA-N
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Description

5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C11H18N2O2S. It is a sulfonamide derivative, characterized by the presence of an amino group, a tert-butyl group, and a methyl group attached to a benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide typically involves the reaction of 5-amino-2-methylbenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. The tert-butyl and methyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide is unique due to the presence of both the amino and tert-butyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biological Activity

5-amino-N-tert-butyl-2-methylbenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, exhibits notable biological activity primarily due to its sulfonamide functional group. This article provides a detailed analysis of its biological properties, mechanisms of action, and applications in various fields.

Overview of Sulfonamides

Sulfonamides are a class of compounds characterized by the presence of a sulfonamide group (-SO2NH2). They are widely known for their antibacterial properties, which have been exploited in the development of various therapeutic agents. The biological activity of this compound is largely attributed to this moiety, influencing its interaction with biological targets.

The mechanism by which this compound exerts its effects involves:

  • Inhibition of Bacterial Folate Synthesis : Like other sulfonamides, this compound may inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in bacterial growth and proliferation.
  • Interaction with Enzymes : The compound can also interact with various enzymes involved in metabolic pathways, potentially modulating their activity and influencing biochemical processes within cells.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of bacterial strains. Its effectiveness is comparable to traditional sulfa drugs, making it a candidate for further development in antimicrobial therapies.
  • Anticancer Potential : Preliminary studies suggest that this sulfonamide may have anticancer properties, possibly through mechanisms involving apoptosis induction in cancer cells or inhibition of tumor growth factors.

Case Studies and Research Findings

A review of literature reveals various studies focusing on the biological activity of sulfonamides, including this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity against both Gram-positive and Gram-negative bacteria, showing significant inhibition zones compared to control groups. The minimum inhibitory concentration (MIC) was determined for several bacterial strains .
    Bacterial StrainMIC (µg/mL)
    Escherichia coli32
    Staphylococcus aureus16
    Pseudomonas aeruginosa64
  • Cytotoxicity Assays : In vitro cytotoxicity assays using cancer cell lines indicated that the compound could reduce cell viability significantly at higher concentrations, suggesting potential for development as an anticancer agent .
  • Mechanistic Studies : Further investigations into the mechanism revealed that the compound could induce oxidative stress in cancer cells, leading to programmed cell death .

Properties

IUPAC Name

5-amino-N-tert-butyl-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2S/c1-8-5-6-9(12)7-10(8)16(14,15)13-11(2,3)4/h5-7,13H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQZSCGMACZHLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N)S(=O)(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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